molecular formula C7H9F2N B2886130 2,2-Difluorocyclohexane-1-carbonitrile CAS No. 1554428-52-2

2,2-Difluorocyclohexane-1-carbonitrile

Cat. No.: B2886130
CAS No.: 1554428-52-2
M. Wt: 145.153
InChI Key: JYJPINRCFRGLSI-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexane-1-carbonitrile is an organic compound with the molecular formula C7H9F2N It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a nitrile group (-CN) at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclohexane-1-carbonitrile typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by the conversion of the resulting difluorocyclohexane to the nitrile compound using cyanide sources such as sodium cyanide (NaCN) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the reactivity of fluorine compounds. The production process must ensure high purity and yield, often requiring multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluorocyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorocyclohexane-1-carbonitrile is unique due to the combination of fluorine atoms and a nitrile group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,2-difluorocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJPINRCFRGLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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